Sonepiprazole

Catalog No.
S543574
CAS No.
170858-33-0
M.F
C21H27N3O3S
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sonepiprazole

CAS Number

170858-33-0

Product Name

Sonepiprazole

IUPAC Name

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1

InChI Key

WNUQCGWXPNGORO-NRFANRHFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-(4-(2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-piperazinyl)benzenesulfonamide monomethanesulfonate, 4-(4-(2-(isochroman-1-yl)ethyl)piperazin-1-yl)benzenesulfonamide, isoChr-EtPip-PhSO2NH2, PNU-101387G, sonepiprazole, U 101387, U-101387

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N

The exact mass of the compound Sonepiprazole is 401.1773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sonepiprazole (CAS 170858-33-0), also known as PNU-101387 or U-101387, is a highly selective, brain-penetrant dopamine D4 receptor antagonist belonging to the phenylpiperazine class [1]. In procurement and material selection, it is primarily valued as a precision pharmacological probe due to its >200-fold selectivity for the D4 receptor over D1, D2, D3, serotonergic, and adrenergic receptors . Unlike typical antipsychotics or mixed-action neuroleptics, Sonepiprazole acts as a neutral antagonist devoid of intrinsic agonist activity[1]. Its robust solubility in standard laboratory solvents and its lack of motor-impairing side effects make it an optimal baseline material for neuropharmacological assays, vascular biology studies, and behavioral models requiring strict isolation of D4-mediated pathways .

Substituting Sonepiprazole with broader-spectrum dopamine antagonists (such as haloperidol or clozapine) fundamentally compromises assay integrity [1]. Haloperidol heavily targets D2 receptors, inducing catalepsy and severe motor suppression that confound behavioral readouts like prepulse inhibition or cognitive testing [2]. Clozapine, while active at D4, exhibits low-nanomolar affinity for 5-HT2, muscarinic, and histaminergic receptors, making it impossible to attribute downstream signaling exclusively to D4 pathways [3]. Furthermore, Sonepiprazole’s specific neutral antagonist profile and high formulation stability ensure reliable dosing and target engagement that non-selective analogs cannot replicate, preventing costly experimental artifacts in both in vitro and in vivo models[1].

Ultra-High D4 Receptor Selectivity vs. Mixed Antagonists

Sonepiprazole demonstrates exceptional binding affinity for the human dopamine D4 receptor (Ki = 10 nM) while maintaining remarkably low affinity for D1, D2, D3, 5-HT1A, and 5-HT2 receptors (Ki > 2000 nM) [1]. When compared to the atypical antipsychotic clozapine, which binds promiscuously to D4, 5-HT2, and muscarinic receptors in the low nanomolar range, Sonepiprazole provides a >200-fold selectivity window . This strict selectivity ensures that downstream molecular readouts, such as c-fos gene expression in the medial prefrontal cortex, are definitively driven by D4 antagonism rather than off-target monoamine modulation [1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataSonepiprazole: Ki = 10 nM (D4); Ki > 2000 nM (D1/D2/D3/5-HT)
Comparator Or BaselineClozapine: Low nanomolar affinity across D4, 5-HT2, and muscarinic receptors
Quantified Difference>200-fold selectivity for D4 over other monoamine receptors for Sonepiprazole
ConditionsRadioligand binding assays on cloned human receptors

Procurement of this highly selective probe is essential for researchers who must isolate D4-specific pathways without the confounding noise of D2 or serotonin receptor blockade.

Preservation of Baseline Motor Function in Behavioral Assays

In vivo behavioral models require antagonists that do not inherently suppress motor activity. Sonepiprazole (dosed at 3-30 mg/kg) successfully reverses apomorphine-induced prepulse inhibition (PPI) deficits without altering spontaneous locomotor activity or inducing catalepsy [1]. In stark contrast, the typical D2-preferring antagonist haloperidol induces profound catalepsy and severe motor suppression, which can generate false positives or invalidate cognitive and sensory-motor gating assays [2]. By avoiding extrapyramidal side effects, Sonepiprazole ensures that changes in behavioral readouts are purely cognitive or sensory in nature [1].

Evidence DimensionMotor Suppression / Catalepsy Induction
Target Compound DataSonepiprazole: No catalepsy or spontaneous locomotor alteration at 3-30 mg/kg
Comparator Or BaselineHaloperidol: Profound catalepsy and motor suppression at equivalent receptor-blocking doses
Quantified DifferenceComplete absence of extrapyramidal motor impairment with Sonepiprazole
ConditionsRodent models (apomorphine challenge and prepulse inhibition assays)

Buyers conducting in vivo cognitive or sensory-motor gating assays must select Sonepiprazole to prevent motor deficits from confounding their behavioral data.

High Solvent Compatibility for High-Throughput Formulation

The preparation of reliable stock solutions is a critical processability metric for in vitro screening and in vivo dosing. Sonepiprazole exhibits a high solubility of 30 mg/mL in standard aprotic laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This robust solubility profile outperforms many lipophilic benzimidazole or piperazine-based baseline compounds, which often precipitate or require complex surfactant formulations . The ability to achieve stable, highly concentrated stock solutions ensures reproducible serial dilutions and consistent bioavailability across diverse experimental platforms .

Evidence DimensionSolvent Solubility
Target Compound DataSonepiprazole: 30 mg/mL in DMSO and DMF
Comparator Or BaselineStandard lipophilic D4 antagonists: Often <5-10 mg/mL, requiring complex vehicles
Quantified DifferenceReliable 30 mg/mL threshold in standard aprotic solvents
ConditionsStandard laboratory stock solution preparation at room temperature

Procurement teams prioritize Sonepiprazole for its ease of handling and formulation stability, which minimizes batch-to-batch variability in high-throughput assays.

Specific Endothelial Relaxation via D4 Heterodimerization

In vascular biology, Sonepiprazole serves as a unique functional probe for endothelial D4 receptors. In ex vivo human umbilical artery (HUA) rings, Sonepiprazole induces potent relaxation with a pEC50 of 7.62 ± 0.10, an effect attributed to D4 receptor heterodimerization in the endothelium[1]. This contrasts sharply with D2 receptor activation, which primarily mediates contraction in these tissues[1]. The ability of Sonepiprazole to selectively isolate this relaxant pathway without triggering D1- or D2-mediated vascular tone changes makes it an irreplaceable material for studying placental and umbilical hemodynamics [1].

Evidence DimensionVascular Tone Modulation (pEC50)
Target Compound DataSonepiprazole: Induces HUA relaxation with pEC50 = 7.62 ± 0.10
Comparator Or BaselineD2 receptor ligands: Induce vascular contraction
Quantified DifferenceSpecific nanomolar-potency relaxation vs. off-target contraction
ConditionsEx vivo human umbilical artery (HUA) rings pre-contracted with U-46619

For researchers investigating vascular endothelial function, Sonepiprazole is the definitive choice for isolating D4-specific vasodilation mechanisms from broader dopaminergic responses.

Neuropharmacological D4 Pathway Isolation

Sonepiprazole is the preferred pharmacological tool for isolating D4-mediated signaling in the central nervous system. Because it lacks the D2/D3 and 5-HT receptor cross-reactivity seen in clozapine and haloperidol, it is extensively used to study c-fos gene expression in the medial prefrontal cortex and to map D4-specific neural circuits without off-target noise [1].

In Vivo Cognitive and Sensory-Motor Gating Models

Due to its complete lack of catalepsy induction and motor suppression, Sonepiprazole is ideal for in vivo behavioral models such as prepulse inhibition (PPI) and stress-induced cognitive deficit assays. It allows researchers to evaluate cognitive and sensory enhancements without the data-invalidating extrapyramidal side effects typical of broader dopamine antagonists [2].

Vascular Endothelial and Hemodynamic Research

Sonepiprazole is specifically procured for ex vivo and in vitro vascular biology studies, particularly those involving human umbilical vessels. Its unique ability to induce endothelial relaxation (pEC50 = 7.62) via D4 heterodimerization makes it a critical reagent for investigating placental blood flow and endothelial dysfunction [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

401.17731291 Da

Monoisotopic Mass

401.17731291 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O609V24217

Wikipedia

Sonepiprazole

Dates

Last modified: 08-15-2023
1: Merchant KM, Gill GS, Harris DW, Huff RM, Eaton MJ, Lookingland K, Lutzke BS, Mccall RB, Piercey MF, Schreur PJ, Sethy VH, Smith MW, Svensson KA, Tang AH, Vonvoigtlander PF, Tenbrink RE. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist. J Pharmacol Exp Ther. 1996 Dec;279(3):1392-403. PubMed PMID: 8968364.
2: Corrigan MH, Gallen CC, Bonura ML, Merchant KM; Sonepiprazole Study Group. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial. Biol Psychiatry. 2004 Mar 1;55(5):445-51. PubMed PMID: 15023570.
3: Marona-Lewicka D, Nichols DE. WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation. Behav Pharmacol. 2009 Feb;20(1):114-8. doi: 10.1097/FBP.0b013e3283242f1a. PubMed PMID: 19179855.
4: Ravindra B, Maity S, Das BG, Ghorai P. Organocatalytic, Enantioselective Synthesis of 1- and 3-Substituted Isochromans via Intramolecular Oxa-Michael Reaction of Alkoxyboronate: Synthesis of (+)-Sonepiprazole. J Org Chem. 2015 Jul 17;80(14):7008-18. doi: 10.1021/acs.joc.5b00719. Epub 2015 Jul 7. PubMed PMID: 26102523.
5: Richter H, Rohlmann R, García Mancheño O. Catalyzed selective direct α- and γ-alkylation of aldehydes with cyclic benzyl ethers by using T(+)BF4- in the presence of an inexpensive organic acid or anhydride. Chemistry. 2011 Oct 4;17(41):11622-7. doi: 10.1002/chem.201101786. Epub 2011 Aug 31. PubMed PMID: 21953932.
6: Arnsten AF, Murphy B, Merchant K. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys. Neuropsychopharmacology. 2000 Oct;23(4):405-10. PubMed PMID: 10989267.
7: Hertel P, Didriksen M, Pouzet B, Brennum LT, Søby KK, Larsen AK, Christoffersen CT, Ramirez T, Marcus MM, Svensson TH, Di Matteo V, Esposito E, Bang-Andersen B, Arnt J. Lu 35-138 ((+)-(S)-3-{1-[2-(1-acetyl-2,3-dihydro-1H-indol-3-yl)ethyl]-3,6-dihydro-2H-pyridi n-4-yl}-6-chloro-1H-indole), a dopamine D4 receptor antagonist and serotonin reuptake inhibitor: characterisation of its in vitro profile and pre-clinical antipsychotic potential. Eur J Pharmacol. 2007 Nov 14;573(1-3):148-60. Epub 2007 Jul 4. PubMed PMID: 17689529.
8: Rubinstein M, Cepeda C, Hurst RS, Flores-Hernandez J, Ariano MA, Falzone TL, Kozell LB, Meshul CK, Bunzow JR, Low MJ, Levine MS, Grandy DK. Dopamine D4 receptor-deficient mice display cortical hyperexcitability. J Neurosci. 2001 Jun 1;21(11):3756-63. PubMed PMID: 11356863; PubMed Central PMCID: PMC6762699.
9: Noda-Saita K, Matsumoto M, Hidaka K, Hatanaka K, Ohmori J, Okada M, Yamaguchi T. Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. Biochem Biophys Res Commun. 1999 Feb 16;255(2):367-70. PubMed PMID: 10049714.
10: Mansbach RS, Brooks EW, Sanner MA, Zorn SH. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. Psychopharmacology (Berl). 1998 Jan;135(2):194-200. PubMed PMID: 9497025.
11: TenBrink RE, Bergh CL, Duncan JN, Harris DW, Huff RM, Lahti RA, Lawson CF, Lutzke BS, Martin IJ, Rees SA, Schlachter SK, Sih JC, Smith MW. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist. J Med Chem. 1996 Jun 21;39(13):2435-7. PubMed PMID: 8691438.
12: Hawley M, Morozowich W. Modifying the diffusion layer of soluble salts of poorly soluble basic drugs to improve dissolution performance. Mol Pharm. 2010 Oct 4;7(5):1441-9. doi: 10.1021/mp100117k. Epub 2010 Jul 27. PubMed PMID: 20731341.
13: Unangst PC, Capiris T, Connor DT, Heffner TG, MacKenzie RG, Miller SR, Pugsley TA, Wise LD. Chromeno[3,4-c]pyridin-5-ones: selective human dopamine D4 receptor antagonists as potential antipsychotic agents. J Med Chem. 1997 Aug 15;40(17):2688-93. PubMed PMID: 9276014.

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